2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine
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Overview
Description
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the benzothiepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiophenol in the presence of a base, followed by cyclization to form the benzothiepine ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiepines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Shares the dichloro substitution but differs in the core structure.
2,4-Disubstituted thiazoles: Similar in having sulfur and chlorine atoms but differ in the ring structure.
Uniqueness
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its benzothiepine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
66768-80-7 |
---|---|
Molecular Formula |
C16H12Cl2S |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2,4-dichloro-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Cl2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
HVEKCSXWPGRZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2C(=C1Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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